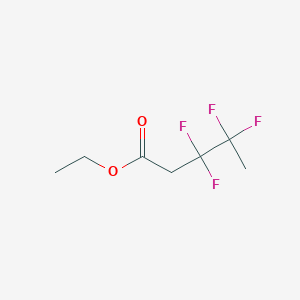
Ethyl 3,3,4,4-tetrafluoropentanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3,3,4,4-tetrafluoropentanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This particular compound has the molecular formula C7H10F4O2 and a molecular weight of 202.15 g/mol . It is known for its unique structure, which includes four fluorine atoms, making it a fluorinated ester.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3,3,4,4-tetrafluoropentanoate typically involves the esterification of 3,3,4,4-tetrafluoropentanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion . The reaction can be represented as follows:
3,3,4,4-tetrafluoropentanoic acid+ethanolH2SO4ethyl 3,3,4,4-tetrafluoropentanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and solvents that can be easily recycled is also common to minimize waste and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3,3,4,4-tetrafluoropentanoate can undergo various chemical reactions, including:
Hydrolysis: This reaction involves breaking the ester bond in the presence of water and an acid or base, resulting in the formation of 3,3,4,4-tetrafluoropentanoic acid and ethanol.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a catalyst.
Major Products Formed
Hydrolysis: 3,3,4,4-tetrafluoropentanoic acid and ethanol.
Reduction: 3,3,4,4-tetrafluoropentanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Ethyl 3,3,4,4-tetrafluoropentanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in modifying biological molecules to enhance their stability and activity.
Medicine: Explored for its potential in drug development, particularly in the design of fluorinated pharmaceuticals that may exhibit improved pharmacokinetic properties.
Industry: Utilized in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation
Mécanisme D'action
The mechanism of action of ethyl 3,3,4,4-tetrafluoropentanoate largely depends on its application. In biological systems, the fluorine atoms can enhance the compound’s stability and resistance to metabolic degradation. This can lead to prolonged activity and improved efficacy of fluorinated drugs. The ester group can also participate in hydrolysis reactions, releasing the active acid form of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 3,3,4,4-tetrafluorobutanoate: Similar structure but with one less carbon atom.
Ethyl 2,2,3,3-tetrafluoropropanoate: Similar structure but with two less carbon atoms.
Ethyl 3,3,4,4-tetrafluorohexanoate: Similar structure but with one more carbon atom
Uniqueness
Ethyl 3,3,4,4-tetrafluoropentanoate is unique due to its specific chain length and the presence of four fluorine atoms, which impart distinct chemical and physical properties. These properties make it particularly useful in applications requiring high stability and resistance to degradation .
Propriétés
Formule moléculaire |
C7H10F4O2 |
|---|---|
Poids moléculaire |
202.15 g/mol |
Nom IUPAC |
ethyl 3,3,4,4-tetrafluoropentanoate |
InChI |
InChI=1S/C7H10F4O2/c1-3-13-5(12)4-7(10,11)6(2,8)9/h3-4H2,1-2H3 |
Clé InChI |
JMAVRMVZKXHXBT-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CC(C(C)(F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Tert-butyl [2-(4-iodophenyl)ethyl]carbamate](/img/structure/B13503858.png)
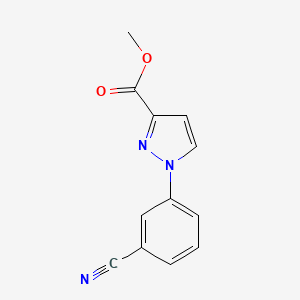
![1-[(Dimethylphosphoryl)methyl]piperidine-3-carboxylicacidhydrochloride](/img/structure/B13503871.png)
![3-methyl-3H-[1,2,3]triazolo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B13503872.png)
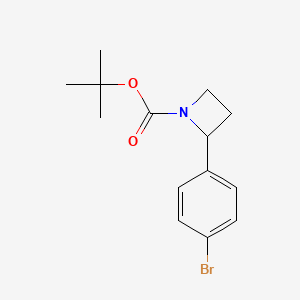
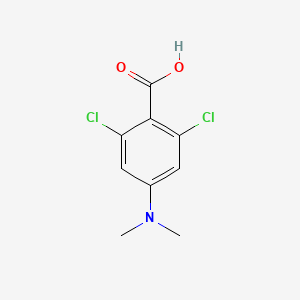
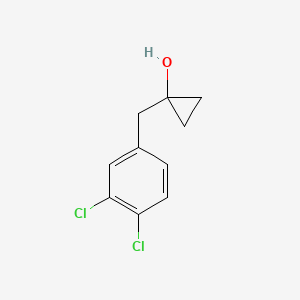
![(1R)-1-[4-(propan-2-yloxy)phenyl]ethan-1-amine hydrochloride](/img/structure/B13503893.png)
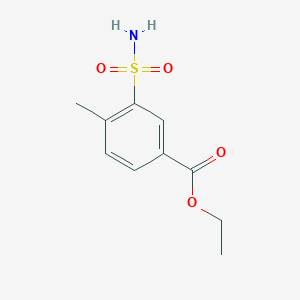
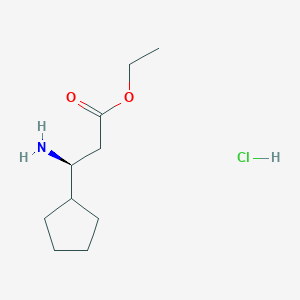
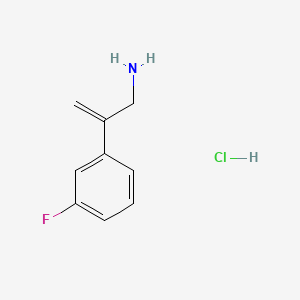
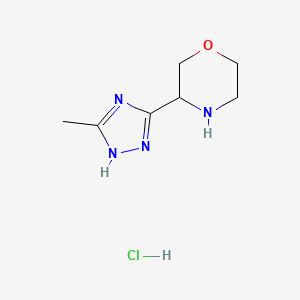
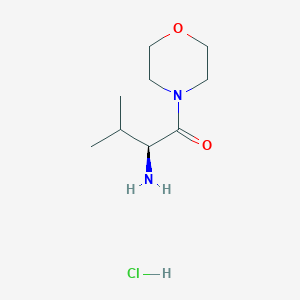
![Methyl 4-[(2-phenylethyl)amino]butanoate](/img/structure/B13503959.png)
